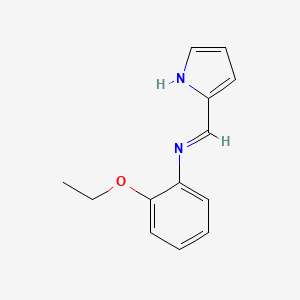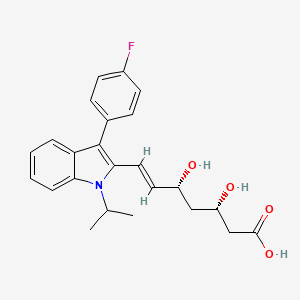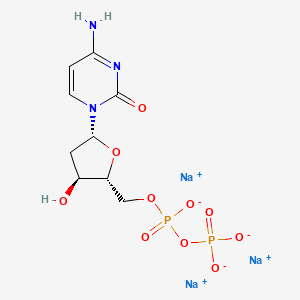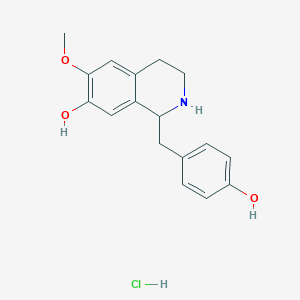
(-)-Coclaurine Hydrochloride
Descripción general
Descripción
(-)-Coclaurine hydrochloride is a compound of interest in the field of organic chemistry and pharmacology. Its significance lies in its structure and the chemical processes it undergoes.
Synthesis Analysis
The synthesis of related compounds such as (S)-norcoclaurine, which is closely related to (-)-Coclaurine, has been achieved through green chemistry methods. An efficient, stereoselective synthesis using recombinant enzymes starting from tyrosine and dopamine substrates in a one-pot, two-step process has been developed (Bonamore et al., 2010).
Molecular Structure Analysis
The molecular structure of coclaurine has been determined through X-ray analysis, revealing its chirality and absolute configuration (Fridrichsons & Mathieson, 1968). This study provides critical insights into the stereochemistry of coclaurine derivatives.
Chemical Reactions and Properties
Enzymatic processes play a vital role in the biosynthesis of (-)-Coclaurine and its derivatives. Norcoclaurine synthase, for instance, catalyzes the Pictet-Spengler condensation, a key step in the biosynthesis of benzylisoquinoline alkaloids, including morphine and codeine (Luk et al., 2007).
Physical Properties Analysis
The crystalline structure and physical properties of compounds similar to (-)-Coclaurine have been studied, providing insights into the characteristics of the compound. For example, the crystal structure of trans-dichloro-diethylenediamine-cobalt. (III). Chloride Hydrochloride, a compound with a somewhat similar structure, has been determined (Nakahara, Saito, & Kuroya, 1952).
Chemical Properties Analysis
The chemical properties of (-)-Coclaurine hydrochloride can be inferred from studies on related compounds. For example, the enzymatic activity of coclaurine N-methyltransferase, which methylates coclaurine, highlights the reactivity of the compound under specific conditions (Choi, Morishige, & Sato, 2001).
Aplicaciones Científicas De Investigación
Crystal Structure and Absolute Configuration : The structure and absolute configuration of coclaurine were determined by X-ray analysis of its hydrobromide monohydrate, revealing the chirality of the molecular structure (Fridrichsons & Mathieson, 1968).
Biosynthesis Research : Reticuline biosynthesis was revised, showing that coclaurine and reticuline are both derived from the common intermediate norcoclaurine. (S)-coclaurine was found to be a specific precursor to major classes of isoquinoline alkaloids (Stadler et al., 1987).
Enzymatic Characterization : Coclaurine N-methyltransferase (CNMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to coclaurine, was purified and characterized from Coptis japonica cells. This enzyme was found to have broad substrate specificity and no stereospecificity (Choi, Morishige, & Sato, 2001).
Pharmacological Applications : O- and N-substituted derivatives of coclaurine were synthesized as structural mimics of the antihypertensive alkaloid tetrandrine. These derivatives showed potential as novel antihypertensive drugs with a dual mechanism of action (Iturriaga-Vásquez et al., 2003).
Anti-HIV Activity : Coclaurine was identified as an anti-HIV principle with potent anti-HIV activity. This suggests its potential as a lead for the development of anti-AIDS agents (Kashiwada et al., 2005).
Antioxidative Properties : The antioxidative properties of coclaurine were compared with other benzyltetrahydroisoquinolines, indicating that its antioxidative capacity is related to its molecular structure (Cassels et al., 1995).
Dopaminergic System Effects : Coclaurine extracted from Magnolia salicifolia exhibited effects on central dopaminergic systems, suggesting neuroleptic-like properties (Watanabe et al., 1981).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUZDGFETHGVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Coclaurine Hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diazabicyclo[2.2.1]heptane, 1-methyl-2-(trifluoroacetyl)-, (1R)- (9CI)](/img/no-structure.png)
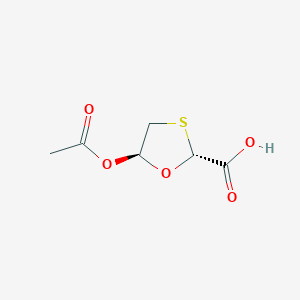
![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)
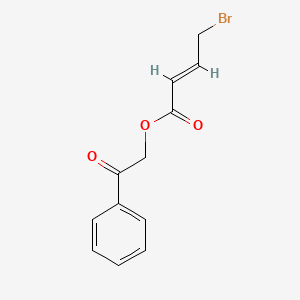
![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)
